
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine is a synthetic nucleoside analog. It is structurally characterized by the presence of a thymine base attached to a modified arabinofuranosyl sugar moiety, which is further substituted with benzoyl groups and a fluorine atom. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the arabinofuranosyl sugar are protected using benzoyl chloride in the presence of a base such as pyridine.
Fluorination: The protected sugar is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated sugar is coupled with thymine in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The final step involves the removal of the benzoyl protecting groups using a mild base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the benzoyl protecting groups.
Oxidation: It can undergo oxidation reactions, particularly at the sugar moiety, using oxidizing agents like potassium permanganate.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Hydrolysis: Deprotected nucleoside analogs.
Oxidation: Oxidized sugar derivatives.
Substitution: Substituted nucleoside analogs with different functional groups.
Applications De Recherche Scientifique
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication, particularly in the case of HIV and hepatitis B.
Cancer Research: The compound is investigated for its ability to interfere with DNA synthesis in cancer cells, making it a potential chemotherapeutic agent.
Biochemical Studies: It is used as a tool to study the mechanisms of nucleoside transport and metabolism in cells.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new antiviral and anticancer drugs.
Mécanisme D'action
The mechanism of action of 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine involves its incorporation into the DNA of rapidly dividing cells, such as viruses and cancer cells. This incorporation leads to chain termination during DNA synthesis, thereby inhibiting cell proliferation. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, while the benzoyl groups improve its cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil
- 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) cytosine
- 1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine
Uniqueness
1(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-L-arabinofuranosyl) thymine is unique due to its specific stereochemistry (beta-L configuration) and the presence of a thymine base. This configuration imparts distinct biological properties, such as enhanced antiviral activity and reduced toxicity compared to its D-isomer counterparts.
Propriétés
Numéro CAS |
171721-03-2 |
|---|---|
Formule moléculaire |
C24H21FN2O7 |
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
[(2S,3S,4R,5S)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H21FN2O7/c1-14-12-27(24(31)26-20(14)28)21-18(25)19(34-23(30)16-10-6-3-7-11-16)17(33-21)13-32-22(29)15-8-4-2-5-9-15/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18+,19-,21-/m0/s1 |
Clé InChI |
CEPDPXNYCRCFRV-JTJHWIPRSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


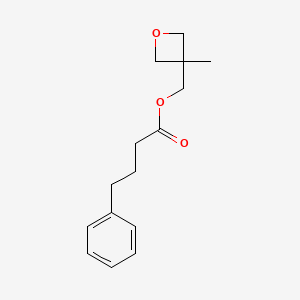
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)

![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)
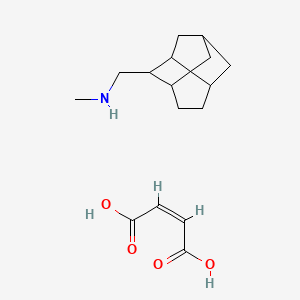
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)


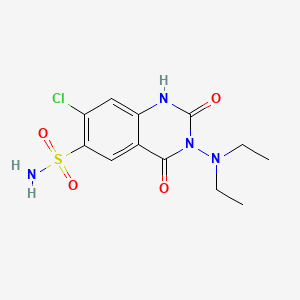
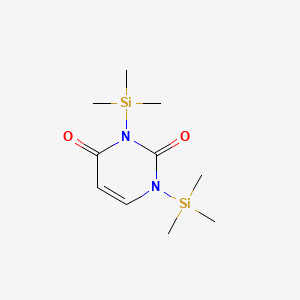
![Ethyl (3S)-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinepropanoate](/img/structure/B14149611.png)
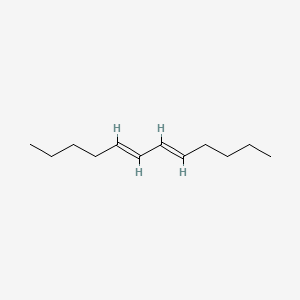
![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
![Butyl 4-({[(2-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B14149648.png)
